6-(5-Fluoro-2-methylphenyl)picolinic acid
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Overview
Description
6-(5-Fluoro-2-methylphenyl)picolinic acid is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylphenylboronic acid and 2-bromopyridine-6-carboxylic acid.
Catalyst and Reagents: Palladium catalysts, such as palladium acetate, are commonly used along with a base like potassium carbonate.
Reaction Conditions: The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-efficiency reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoro-2-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(5-Fluoro-2-methylphenyl)picolinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-Fluoro-2-methylphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction disrupts zinc binding, inhibiting the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-picolinic acid
- 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid
- 6-(5-Fluoro-2-methylphenyl)picolinic alcohol
Uniqueness
6-(5-Fluoro-2-methylphenyl)picolinic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluorine atom and a methyl group on the phenyl ring, along with the picolinic acid moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-5-6-9(14)7-10(8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALANGWKJAJPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687214 |
Source
|
Record name | 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-76-7 |
Source
|
Record name | 2-Pyridinecarboxylic acid, 6-(5-fluoro-2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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